4-Fluoro-3-methylphenyl Isocyanate
CAS No.: 351003-65-1
Cat. No.: VC2340270
Molecular Formula: C8H6FNO
Molecular Weight: 151.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 351003-65-1 |
---|---|
Molecular Formula | C8H6FNO |
Molecular Weight | 151.14 g/mol |
IUPAC Name | 1-fluoro-4-isocyanato-2-methylbenzene |
Standard InChI | InChI=1S/C8H6FNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 |
Standard InChI Key | QLOBMZKAOAACPA-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)N=C=O)F |
Canonical SMILES | CC1=C(C=CC(=C1)N=C=O)F |
Introduction
Chemical Identity and Structure
Basic Information
4-Fluoro-3-methylphenyl isocyanate, also known as 1-fluoro-4-isocyanato-2-methylbenzene, is identified by the CAS Registry Number 351003-65-1. It has a molecular formula of C8H6FNO and a molecular weight of 151.14 g/mol . The compound contains a fluorine atom and a methyl group substituted on a phenyl ring that bears an isocyanate functional group (-N=C=O).
Structural Representation
The chemical structure of 4-Fluoro-3-methylphenyl isocyanate features a benzene ring with three substituents: a fluorine atom at position 1, a methyl group at position 2, and an isocyanate group at position 4. This can be represented through various notations:
The isocyanate group (-N=C=O) is highly reactive, making this compound valuable in various synthetic applications.
Chemical and Physical Properties
4-Fluoro-3-methylphenyl isocyanate is a colorless to light yellow clear liquid at room temperature with the following physical properties:
Property | Value | Reference |
---|---|---|
Physical State (20°C) | Liquid | |
Appearance | Colorless to Light yellow clear liquid | |
Boiling Point | 186°C | |
Flash Point | 57°C | |
Density | 1.172 g/cm³ | |
Melting Point | 57°C |
Synthesis and Production
The synthesis of 4-Fluoro-3-methylphenyl isocyanate typically involves the reaction of the corresponding amine (4-fluoro-3-methylaniline) with phosgene or phosgene equivalents like triphosgene.
Based on the general procedure described in the literature for similar compounds, the synthesis can be performed as follows:
To a stirred solution of 4-fluoro-3-methylaniline (0.01 mol) in dichloromethane (50 mL), triphosgene (0.005 mol) is added in portions at 15-20°C. The reaction mixture is maintained at room temperature for about 2 hours, then heated to reflux for 5-6 hours. The progress of the reaction can be monitored by IR spectroscopy, observing the formation of the characteristic isocyanate peak at 2275-2250 cm⁻¹ and the disappearance of the primary amine peak at approximately 3200 cm⁻¹ .
The compound is commercially produced and available from various chemical suppliers with a typical purity of 95-98% .
Applications and Uses
Organic Synthesis
4-Fluoro-3-methylphenyl isocyanate serves as a valuable building block in organic synthesis due to its reactive isocyanate group. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thioureas, respectively.
One significant application is in the synthesis of diaryl urea derivatives. The reaction of 4-Fluoro-3-methylphenyl isocyanate with various aryl amines produces novel diaryl urea compounds with potential biological activities. These compounds are analogs of sorafenib, a drug known for its antiproliferative activity .
The general reaction for urea formation can be represented as:
R-NH₂ + 4-Fluoro-3-methylphenyl isocyanate → R-NH-CO-NH-Ar(F)(CH₃)
Pharmaceutical Applications
In pharmaceutical research, 4-Fluoro-3-methylphenyl isocyanate is used to create compounds with various biological activities:
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It serves as a precursor for the synthesis of 1-(4-Fluoro-3-methylphenyl)-3-methylurea, which has been investigated for potential medicinal properties.
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The compound is used to create analogs of sorafenib [4-[4-[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide], which is an established kinase inhibitor with anticancer properties .
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The fluorine substitution on the aromatic ring provides metabolic stability to the resulting compounds, which is a desirable property in drug development.
Chromatography Applications
An interesting application of 4-Fluoro-3-methylphenyl isocyanate is in the creation of fluorinated chiral polysaccharide phases for supercritical fluid chromatography (SFC). These phases, incorporating 4-fluoro-3-methyl phenylcarbamate, have shown unique enantioselectivities for compounds containing fluorine and other halogens .
Research has demonstrated that these fluorinated phases (known as CCO-F4) offer several advantages in SFC applications, including potential savings in organic modifier consumption and shorter retention times. The positional substitution of fluorine and methyl groups on the phenyl ring plays a significant role in the selectivity of these chromatographic phases .
Storage Recommendation | Source |
---|---|
Store at 2-8°C (refrigerated) | |
Store under inert gas | |
Avoid moisture (moisture sensitive) | |
Avoid heat (heat sensitive) | |
Keep container tightly closed |
The compound should be stored in tightly sealed containers to prevent exposure to moisture, which can cause decomposition of the isocyanate group.
Protective Measures
When handling 4-Fluoro-3-methylphenyl isocyanate, the following precautionary measures should be observed:
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Use appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection .
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Keep away from heat, sparks, open flames, and hot surfaces .
In case of exposure:
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If on skin: Remove contaminated clothing immediately and rinse skin with water .
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do .
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If inhaled: Remove person to fresh air and keep comfortable for breathing .
Spectroscopic Data
Spectral Information
Spectroscopic data for 4-Fluoro-3-methylphenyl isocyanate provides valuable information for its identification and characterization. The ATR-IR spectrum of the compound shows characteristic absorption bands, including the isocyanate stretch at approximately 2275-2250 cm⁻¹ .
The compound's mass spectrometric properties include:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 152.05061 | 128.6 |
[M+Na]⁺ | 174.03255 | 141.5 |
[M+NH₄]⁺ | 169.07715 | 136.9 |
[M+K]⁺ | 190.00649 | 134.5 |
[M-H]⁻ | 150.03605 | 130.4 |
[M+Na-2H]⁻ | 172.01800 | 136.0 |
[M]⁺ | 151.04278 | 130.8 |
[M]⁻ | 151.04388 | 130.8 |
These spectral data are useful for analytical purposes, such as confirming the identity and purity of the compound in research and quality control settings.
Related Compounds and Derivatives
Similar Isocyanates
Several related isocyanate compounds share structural similarities with 4-Fluoro-3-methylphenyl isocyanate:
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4-Fluorophenyl Isocyanate (CAS: 1195-45-5) - Lacks the methyl group at position 3 .
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4-Fluoro-3-(trifluoromethyl)phenyl isocyanate (CAS: 139057-86-6) - Contains a trifluoromethyl group instead of the methyl group .
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4-Chloro-3-(trifluoromethyl)phenyl isocyanate - Used in the synthesis of sorafenib .
These compounds share similar reactivity due to the isocyanate functional group but differ in their physical properties and specific applications based on their substituents.
Derivatives
Important derivatives of 4-Fluoro-3-methylphenyl isocyanate include:
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4-Fluoro-3-methylphenyl isothiocyanate (CAS: 351003-66-2) - The sulfur analog, where the oxygen in the isocyanate group is replaced by sulfur .
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1-(4-Fluoro-3-methylphenyl)-3-methylurea (CAS: 294849-27-7) - Formed by the reaction of 4-Fluoro-3-methylphenyl isocyanate with methylamine.
The urea derivatives, in particular, have garnered interest in medicinal chemistry due to their potential biological activities, including possible anticancer properties.
Research Applications
Current research involving 4-Fluoro-3-methylphenyl isocyanate focuses on several key areas:
Pharmaceutical Development
The compound is being investigated for its role in creating novel pharmaceutical agents. Research has shown that urea derivatives synthesized from 4-Fluoro-3-methylphenyl isocyanate may exhibit biological activities similar to established drugs like sorafenib, which is used in cancer treatment .
Chromatographic Separations
In analytical chemistry, 4-Fluoro-3-methylphenyl isocyanate is used to create specialized chromatographic phases. Research has demonstrated that fluorinated polysaccharide phases incorporating this compound show unique selectivity in separating enantiomers, particularly for halogenated compounds .
The study by PerkinElmer indicates that these fluorinated phases (CCO-F4) offer several advantages in SFC applications compared to traditional phases, including:
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Enhanced selectivity for halogenated compounds
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Potential savings in organic modifier consumption
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Shorter retention times
Supplier | Product Number | Purity | Reference |
---|---|---|---|
Sigma-Aldrich | 559733 | 98% | |
TRC | F401818 | Not specified | |
Apollo Scientific | PC52086 | 98% | |
SynQuest Laboratories | 4749-3-00 | Not specified | |
AK Scientific | J97913 | 95% |
The compound is typically available in various package sizes, from milligrams for research purposes to larger quantities for industrial applications.
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